2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester
Overview
Description
“Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate”, also known as DCPLA-ME, is the methyl ester form of DCPLA . It is used in the treatment of neurodegenerative diseases and is an effective PKCε activator .
Synthesis Analysis
The synthesis of this compound involves the creation of a linoleic acid derivative with cyclopropane rings instead of cis-double bonds . The compound contains four possible diastereomers: α,α-, α,β-, β,α-, and β,β- .Molecular Structure Analysis
The molecular formula of this compound is C20H38O2 . It is a complex structure that includes cyclopropane rings and a methyl ester group .Chemical Reactions Analysis
The compound is involved in various chemical reactions, particularly in the activation of protein kinase C (PKC) and the stimulation of glutamate release from presynaptic terminals . It also activates Ca2+/calmodulin-dependent protein kinase II (CaMKII) by inhibiting protein phosphatase-1 (PP-1), promoting the exocytosis of AMPA receptor subunits .Physical and Chemical Properties Analysis
The compound has a molecular weight of 310.514 Da . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
1. Chemical Properties and Synthesis
- Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate, a cyclic fatty acid, can be synthesized through various chemical processes. Vick, Zimmerman, and Weisleder (1979) discussed the thermal alteration of similar cyclic fatty acids produced by flaxseed extract, highlighting the potential for chemical modification and synthesis of related compounds (Vick, Zimmerman, & Weisleder, 1979).
2. Biological Activities and Potential Applications
- The compound's derivatives have shown potential in inhibiting mycolic acid biosynthesis, as observed in a study by Hartmann et al. (1994), which could have implications for targeting mycobacterial infections (Hartmann et al., 1994). Additionally, Nagata et al. (2005) researched a linoleic acid derivative similar to methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate, which showed promise in enhancing cognitive functions, suggesting potential therapeutic applications in neurodegenerative diseases (Nagata et al., 2005).
3. Impact on Cognitive Health
- Kanno et al. (2012) found that different diastereomers of a similar compound demonstrated efficacy in improving age-related cognitive deterioration in mouse models. This indicates potential therapeutic applications for age-related cognitive disorders (Kanno et al., 2012).
Mechanism of Action
The compound acts as a selective and direct activator of protein kinase C (PKC)-ε . It stimulates glutamate release from presynaptic terminals in a PKC- and presynaptic α7 ACh receptor-dependent manner, leading to a long-lasting facilitation of hippocampal synaptic transmission . It also stimulates the release of γ-aminobutyric acid (GABA) from hippocampal interneurons by targeting α7 ACh receptors under the control of PKC .
Properties
IUPAC Name |
methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVAMWHCPDAWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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